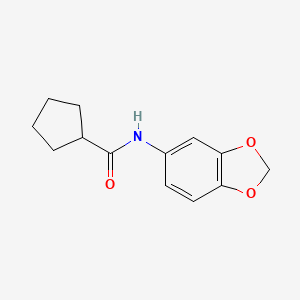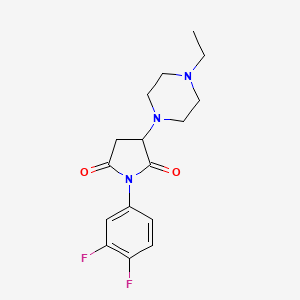![molecular formula C17H13N3O3 B4614860 (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone
描述
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-methylphenyl group and a 2-nitrophenyl group attached to an imidazole ring
准备方法
The synthesis of (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the 4-methylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with a 4-methylphenyl halide in the presence of a Lewis acid catalyst.
Nitration of the phenyl ring: The final step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with different substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new materials with specific properties.
Biology: Imidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new catalysts, dyes, and polymers, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, contributing to the compound’s overall biological effects.
相似化合物的比较
(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can be compared with other imidazole derivatives, such as:
(4-methylphenyl)[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanone: This compound has a chloro group instead of a nitro group, which can lead to different reactivity and biological activity.
(4-methylphenyl)[1-(2-hydroxyphenyl)-1H-imidazol-2-yl]methanone: The presence of a hydroxy group can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interaction with biological targets.
(4-methylphenyl)[1-(2-methylphenyl)-1H-imidazol-2-yl]methanone: The methyl group can influence the compound’s steric properties and electronic distribution, impacting its reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the nitro and methyl groups, which can contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(4-methylphenyl)-[1-(2-nitrophenyl)imidazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-6-8-13(9-7-12)16(21)17-18-10-11-19(17)14-4-2-3-5-15(14)20(22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEGVWMAHOXWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![1-BUTYL-5-OXO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4614797.png)
![1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE](/img/structure/B4614803.png)
![3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4614808.png)
methanone](/img/structure/B4614820.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)
![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)
